Undecylbenzene (1-Phenylundecane): Structural Dynamics, Physical Chemistry, and Synthesis Protocols
Undecylbenzene (1-Phenylundecane): Structural Dynamics, Physical Chemistry, and Synthesis Protocols
Executive Summary
Undecylbenzene (CAS: 6742-54-7), formally known as 1-phenylundecane, is a prominent chemical entity within the linear alkylbenzene (LAB) classification. The molecule is characterized by a rigid aromatic ring covalently bonded to a highly flexible, 11-carbon aliphatic chain. This structural dichotomy imparts highly specific thermodynamic properties, making undecylbenzene a critical precursor in surfactant manufacturing and a valuable structural motif for designing lipophilic prodrugs and membrane-anchoring therapeutics. This technical guide outlines the physicochemical properties, regiospecific synthesis protocols, and analytical validation methods required for working with this compound at a high level of scientific rigor.
Molecular Architecture and Structural Dynamics
The chemical identity of undecylbenzene ( C17H28 ) is defined by the attachment of an undecyl group to a benzene core.
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SMILES: CCCCCCCCCCCC1=CC=CC=C1
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InChIKey: XBEADGFTLHRJRB-UHFFFAOYSA-N
Causality of Molecular Interactions: Undecylbenzene exhibits two distinct interaction domains that dictate its behavior in both biological and synthetic systems. The aromatic headgroup participates in π−π stacking and cation- π interactions, which are crucial for receptor pocket binding or catalytic coordination. Conversely, the extended undecyl tail engages in extensive London dispersion forces (van der Waals interactions)[1]. The high degree of conformational freedom within the C11 chain prevents tight crystalline packing at room temperature. This entropic flexibility is the primary reason the compound remains a liquid down to -5 °C, despite possessing a considerable molecular weight of 232.41 g/mol .
Physical and Thermodynamic Properties
The macroscopic physical properties of undecylbenzene are a direct manifestation of its molecular structure. The extended aliphatic chain significantly elevates the boiling point due to cumulative van der Waals forces, while the asymmetric nature of the mono-substituted ring depresses the melting point.
Table 1: Physical and Thermodynamic Properties of Undecylbenzene
| Property | Value | Causality / Scientific Context |
| Molecular Weight | 232.41 g/mol | Determines mass transport and diffusion rates in lipid bilayers. |
| Physical State (20 °C) | Clear, colorless liquid | Lack of rigid symmetry prevents solid crystal lattice formation at RT. |
| Melting Point | -5 °C (268 K) | Chain flexibility induces high entropy of fusion, lowering the MP[2]. |
| Boiling Point (1 atm) | 316 °C (589 K) | Extensive surface area of the C11 chain maximizes dispersion forces[2]. |
| Density (20 °C) | 0.855 g/mL | Lower than water due to the dominant low-density aliphatic volume[2]. |
| Refractive Index | 1.4828 | Driven by the high polarizability of the aromatic π -electron cloud. |
| Critical Temperature | 492.3 °C (765.5 K) | Upper limit for vapor-liquid coexistence; relevant for industrial distillation[2]. |
(Quantitative data synthesized from the 1 and 2).
Synthesis Methodologies: Regiocontrol and Catalysis
A critical challenge in the synthesis of alkylbenzenes is regiocontrol. Direct Friedel-Crafts alkylation of benzene with 1-undecene using Lewis acids (e.g., AlCl3 or BF3 etherate) predominantly yields secondary isomers (sec-undecylbenzene) due to rapid carbocation rearrangement via hydride shifts[3]. To synthesize strictly linear 1-phenylundecane (n-undecylbenzene), a two-step Friedel-Crafts acylation followed by reduction is mandated.
Divergent synthetic pathways determining the regiospecificity of undecylbenzene.
Protocol 1: Regiospecific Synthesis of n-Undecylbenzene (Self-Validating Acylation-Reduction)
Objective: Synthesize strictly linear 1-phenylundecane without branched isomer contamination.
Phase 1: Friedel-Crafts Acylation
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Preparation: In a flame-dried, argon-purged 500 mL 3-neck flask, suspend 1.2 equivalents of anhydrous AlCl3 in 100 mL of dry benzene (benzene acts as both reactant and solvent).
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Addition: Cool the suspension to 0 °C. Add 1.0 equivalent of undecanoyl chloride dropwise over 30 minutes.
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Causality: Slow addition controls the exothermic generation of the acylium ion, preventing localized overheating and poly-substitution side reactions.
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Reaction: Stir at room temperature for 4 hours.
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Validation Check: Remove a 0.1 mL aliquot, quench in ice water, extract with ethyl acetate, and run TLC (Hexanes:EtOAc 9:1). The disappearance of the acyl chloride spot confirms completion.
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Quench & Isolate: Pour the mixture over crushed ice and 1M HCl. Extract the organic layer, wash with brine, dry over MgSO4 , and concentrate to yield 1-phenyl-1-undecanone.
Phase 2: Wolff-Kishner Reduction 5. Setup: Dissolve the intermediate ketone in diethylene glycol. Add 3.0 equivalents of hydrazine hydrate and 3.0 equivalents of KOH. 6. Reflux & Distill: Heat to 150 °C for 2 hours to form the hydrazone intermediate. Subsequently, distill off the water to raise the internal temperature to 200 °C, driving the extrusion of N2 gas.
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Causality: The thermodynamic stability of N2 gas provides the irreversible driving force for the reduction to the alkane.
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Purification: Cool, dilute with water, and extract with hexanes. Purify via vacuum distillation (bp ~130-135 °C at 4 mmHg) to isolate pure n-undecylbenzene.
Analytical Characterization Protocol
To ensure the absence of branched isomers—which drastically alter lipophilicity and packing in drug formulations—a rigorous analytical workflow is required.
Multi-modal analytical workflow for the structural validation of undecylbenzene.
Protocol 2: Structural Validation Workflow
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Method: Inject 1 µL of a 1 mg/mL solution (in hexane) onto a non-polar capillary column (e.g., HP-5MS). Temperature program: 100 °C to 300 °C at 10 °C/min.
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Validation: A single sharp peak must be observed to confirm isomeric purity. The mass spectrum will show a molecular ion at m/z 232. The base peak is typically m/z 91 (tropylium ion, C7H7+ ), which is diagnostic for alkylbenzenes undergoing benzylic cleavage[1].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR ( CDCl3 ): Look for the diagnostic triplet at ~2.6 ppm integrating to 2 protons. This corresponds to the unbranched benzylic CH2 group. If branched isomers (sec-undecylbenzene) are present, a complex multiplet or a doublet (if methyl-branched at the benzylic position) will appear instead.
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13C NMR: Ensure exactly 15 distinct carbon signals are present (accounting for symmetry in the benzene ring and the 11 distinct carbons of the linear chain).
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Applications in Drug Development & Industrial Chemistry
Drug Development: In medicinal chemistry, the undecyl moiety is utilized as a highly effective lipophilic anchor. Appending an undecylbenzene derivative to a polar pharmacophore dramatically increases the partition coefficient (LogP). This strategy is employed to enhance blood-brain barrier (BBB) penetration or to design lipid-nanoparticle (LNP) compatible prodrugs. The linear C11 chain stably inserts into the lipid bilayer via van der Waals interactions with phospholipid tails, securely anchoring the active pharmaceutical ingredient to the cell membrane.
Industrial Chemistry: Undecylbenzene is a critical intermediate in the synthesis of Linear Alkylbenzene Sulfonates (LAS)[4]. Sulfonation of the aromatic ring yields a highly effective, biodegradable anionic surfactant. As noted by the 4, the strictly linear chain is essential for environmental degradation; branched alkylbenzenes resist microbial β -oxidation and accumulate in aquatic ecosystems, making the regiospecific synthesis of n-undecylbenzene an ecological imperative[4].
References
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Benzene, undecyl- (Phase change data and IR/MS Spectra) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]
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Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation Source: Bangladesh Journal of Scientific and Industrial Research (via Banglajol) URL:[Link]
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Benzene, C10-C16 alkyl derivatives (Industrial Applications and LAS Precursors) Source: OECD Existing Chemicals Database URL:[Link]
